(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
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Overview
Description
(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound that features a fluorophenyl group attached to a methanone moiety, which is further connected to a 1-methyl-1H-imidazol-2-yl group. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 1-methylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-fluorophenyl)(2-(p-tolyl)-1H-imidazol-4-yl)methanone: Similar structure but with a p-tolyl group instead of a methyl group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzoimidazole ring instead of a simple imidazole ring.
Uniqueness
(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and lipophilicity, making it a valuable compound in drug development .
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
(4-fluorophenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H9FN2O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,1H3 |
InChI Key |
CBFYGNHBKAVZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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